Cas no 128399-89-3 (3-(Chloromethyl)-3-methylhexane)
3-(Chloromethyl)-3-methylhexane Chemical and Physical Properties
Names and Identifiers
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- 3-(chloromethyl)-3-methylhexane
- Hexane, 3-(chloromethyl)-3-methyl-
- 3-(Chloromethyl)-3-methylhexane
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- Inchi: 1S/C8H17Cl/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3
- InChI Key: HPCMGCHLRGHBHU-UHFFFAOYSA-N
- SMILES: ClCC(C)(CC)CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 71
- XLogP3: 3.8
- Topological Polar Surface Area: 0
3-(Chloromethyl)-3-methylhexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674009-0.05g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 0.05g |
$851.0 | 2023-03-11 | ||
| Enamine | EN300-674009-0.1g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 0.1g |
$892.0 | 2023-03-11 | ||
| Enamine | EN300-674009-0.25g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 0.25g |
$933.0 | 2023-03-11 | ||
| Enamine | EN300-674009-0.5g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 0.5g |
$974.0 | 2023-03-11 | ||
| Enamine | EN300-674009-1.0g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-674009-2.5g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 2.5g |
$1988.0 | 2023-03-11 | ||
| Enamine | EN300-674009-5.0g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 5.0g |
$2940.0 | 2023-03-11 | ||
| Enamine | EN300-674009-10.0g |
3-(chloromethyl)-3-methylhexane |
128399-89-3 | 10.0g |
$4360.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050385-1g |
3-(Chloromethyl)-3-methylhexane |
128399-89-3 | 95% | 1g |
¥4991.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354208-50mg |
3-(Chloromethyl)-3-methylhexane |
128399-89-3 | 98% | 50mg |
¥19908.00 | 2024-08-09 |
3-(Chloromethyl)-3-methylhexane Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-(Chloromethyl)-3-methylhexane
Professional Introduction to 3-(Chloromethyl)-3-methylhexane (CAS No. 128399-89-3)
3-(Chloromethyl)-3-methylhexane, with the chemical formula C₈H₁₇Cl, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound is characterized by its chloromethyl functional group, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The CAS no. 128399-89-3 uniquely identifies this substance, ensuring precise classification and handling in research and industrial applications.
The structure of 3-(Chloromethyl)-3-methylhexane features a hexane backbone with a chloromethyl substituent at the third carbon position. This configuration imparts unique reactivity, making it a versatile building block for more complex molecules. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which are pivotal in constructing heterocyclic compounds and other pharmacologically relevant structures.
In recent years, there has been growing interest in the applications of 3-(Chloromethyl)-3-methylhexane in drug discovery and development. Its ability to undergo facile functionalization has made it a popular choice for synthesizing intermediates that are precursors to active pharmaceutical ingredients (APIs). For instance, researchers have utilized this compound to develop novel antimicrobial agents and anti-inflammatory drugs, leveraging its reactivity to introduce diverse functional groups into target molecules.
One of the most compelling aspects of 3-(Chloromethyl)-3-methylhexane is its role in the synthesis of bioconjugates. These conjugates are essential in targeted drug delivery systems, where the chloromethyl group serves as a linker for attaching therapeutic agents to carrier molecules. Recent studies have demonstrated its effectiveness in creating site-specific drug delivery systems, improving therapeutic efficacy while minimizing side effects.
The synthetic pathways involving 3-(Chloromethyl)-3-methylhexane have been refined over time, leading to more efficient and scalable production methods. Advanced catalytic techniques have enabled researchers to achieve higher yields and purities, making this compound more accessible for industrial applications. Additionally, green chemistry principles have been integrated into its synthesis, reducing environmental impact through solvent recovery and waste minimization.
From a pharmacological perspective, the derivatives of 3-(Chloromethyl)-3-methylhexane have shown promise in treating various diseases. For example, modifications of this compound have led to the development of new chemotherapeutic agents that exhibit enhanced selectivity towards cancer cells. The ability to introduce diverse functional groups allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug design.
The chemical reactivity of 3-(Chloromethyl)-3-methylhexane is further highlighted by its participation in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in constructing complex organic molecules and have found extensive use in pharmaceutical synthesis. By serving as a precursor to arylated or vinylated compounds, this compound enables the creation of novel scaffolds with potential therapeutic benefits.
In conclusion, 3-(Chloromethyl)-3-methylhexane (CAS No. 128399-89-3) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing new drugs and advanced materials. As research continues to evolve, the importance of this compound is likely to grow, driving innovation in drug discovery and material science.
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